molecular formula C10H11NO2 B428322 5-Methyl-3-phenyloxazolidin-2-one

5-Methyl-3-phenyloxazolidin-2-one

Cat. No.: B428322
M. Wt: 177.2g/mol
InChI Key: WPLVCFNTKVZWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-phenyloxazolidin-2-one is a versatile oxazolidin-2-one derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. This compound is part of a significant class of heterocyclic structures known for their wide spectrum of pharmacological properties, often functioning as key synthetic intermediates for complex molecules, including macrolide antibiotics . Recent catalytic research has demonstrated the efficient synthesis of this specific compound via the sustainable fixation of carbon dioxide (CO2), achieving high yields and selectivity under mild conditions, highlighting its relevance in green chemistry methodologies . Oxazolidin-2-ones, in general, are also recognized as important chiral auxiliaries in asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures . Researchers value this compound for its potential applications in developing new synthetic routes and exploring novel biologically active compounds. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.2g/mol

IUPAC Name

5-methyl-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO2/c1-8-7-11(10(12)13-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

WPLVCFNTKVZWOO-UHFFFAOYSA-N

SMILES

CC1CN(C(=O)O1)C2=CC=CC=C2

Canonical SMILES

CC1CN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Strategic Synthetic Methodologies for 5 Methyl 3 Phenyloxazolidin 2 One and Its Direct Derivatives

Carbon Dioxide-Mediated Facile Synthesis from Substituted Amino Alcohols

The use of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, providing an affordable, abundant, and non-toxic reagent for carbonylation reactions. A facile and environmentally benign method for synthesizing oxazolidin-2-ones, including the 3-phenyloxazolidin-2-one scaffold, involves the direct carboxylation of β-amino alcohols with CO₂. rsc.org This approach typically requires the presence of a base and a coupling agent to facilitate the cyclization.

In a general procedure, the corresponding amino alcohol, such as 2-(phenylamino)ethan-1-ol, is treated with CO₂ in the presence of a base like cesium carbonate (Cs₂CO₃) and an activating agent like tosyl chloride (TsCl) in a suitable solvent such as acetone (B3395972). rsc.org The reaction is typically carried out under pressure in an autoclave to ensure a sufficient concentration of dissolved CO₂. rsc.org The process is believed to proceed via the formation of a carbamate (B1207046) intermediate from the reaction of the amino alcohol with CO₂, which then undergoes an intramolecular cyclization, promoted by the activating agent, to yield the desired oxazolidin-2-one. researchgate.net This method offers a direct route to the oxazolidinone core from readily available starting materials. rsc.org

The reaction conditions, including the choice of base, solvent, and temperature, are crucial for optimizing the yield. rsc.org Studies on the synthesis of 3-phenyloxazolidin-2-one have demonstrated that combinations like Cs₂CO₃ as the base and TsCl as the activator in acetone at room temperature under 5 bars of CO₂ pressure can provide good yields. rsc.org

Table 1: Reaction Conditions for CO₂-Mediated Synthesis of 3-Phenyloxazolidin-2-one

Substrate Base Activator Solvent Pressure Temperature Time

Data compiled from a representative synthetic protocol. rsc.org

Syntheses of Functionalized 5-Methyl-3-phenyloxazolidin-2-one Derivatives

The synthesis of functionalized derivatives of this compound is crucial for developing structure-activity relationships in medicinal chemistry and for use as chiral auxiliaries in asymmetric synthesis. A powerful method for creating stereochemically defined derivatives is through an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement. mdpi.com

This stereoselective strategy allows for the introduction of various substituents onto the phenyl ring. The synthesis begins with an aldol reaction to create a β-hydroxy amide, which is then subjected to a Curtius reaction. This sequence provides access to a range of (4S,5R)-5-aryl-4-methyloxazolidin-2-ones with high diastereoselectivity. mdpi.com For instance, starting from the appropriate precursors, derivatives with chloro, methoxy, benzyloxy, and other functional groups on the phenyl ring have been successfully synthesized. mdpi.comnih.gov The purification is typically achieved through column chromatography. nih.gov

The following table summarizes the synthesis of various functionalized derivatives, highlighting the versatility of this approach.

Table 2: Synthesized Derivatives of (4S,5R)-4-Methyl-5-aryloxazolidin-2-one

Phenyl Ring Substituent Compound Name Yield Spectroscopic Data (¹H-NMR, δ ppm)
4-chloro (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one - 7.37 (d, 2H), 7.23 (d, 2H), 6.32 (br s, 1H), 5.68 (d, 1H), 4.17–4.23 (m, 1H), 0.81 (d, 3H) nih.gov
4-methoxy (4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one - 7.21 (d, 2H), 6.91 (d, 2H), 5.79 (br s, 1H), 5.67 (d, 1H), 4.13–4.20 (m, 1H), 3.82 (s, 3H), 0.82 (d, 3H) nih.gov
3,4,5-trimethoxy (4S,5R)-4-methyl-5-(3,4,5-trimethoxyphenyl)oxazolidin-2-one - 6.49 (s, 2H), 5.86 (br s, 1H), 5.65 (d, 1H), 4.13–4.19 (m, 1H), 3.86 (s, 6H), 3.85 (s, 3H), 0.86 (d, 3H) mdpi.com

Data sourced from published synthetic studies. mdpi.comnih.gov

Analogous Synthetic Strategies for 3-Phenyloxazolidin-2-one Scaffolds

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media in organic synthesis due to their unique properties like low vapor pressure, high thermal stability, and designable structure. Current time information in Bangalore, IN.researchgate.net For the synthesis of 3-phenyloxazolidin-2-one scaffolds, ILs can act as "ambiphilic" catalysts, facilitating reactions through dual activation modes. researchgate.net

One approach utilizes ILs like 1,3-dimethyl imidazolium (B1220033) methyl sulfate (B86663) (DiMIM-CH₃SO₄) as a recyclable catalyst. researchgate.net Bronsted acid ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate ([Et₃NH][HSO₄]), have also been employed as efficient catalysts and solvents in one-pot, three-component reactions to generate oxazolidine (B1195125) derivatives under solvent-free conditions. rsc.org The use of ILs often leads to high yields, shorter reaction times, and simplified product isolation. researchgate.net Furthermore, periodic mesoporous organosilica-supported triazolium ionic liquids have been developed as highly active and reusable heterogeneous catalysts for the three-component cycloaddition of CO₂, aryl amines, and epoxides to form 2-oxazolidinones under solvent-free conditions. researchgate.net

Table 3: Examples of Ionic Liquid-Mediated Syntheses

Ionic Liquid Role Reactants Key Advantage
[bmim]OAc Catalyst/Medium Phenyl isocyanate, Epoxide Dual catalytic role researchgate.net
[Et₃NH][HSO₄] Catalyst/Medium 1,3-Diketones, Cyanates, Ethylchloroacetate Solvent-free, high yield rsc.org

A versatile and widely used method for the enantiospecific synthesis of N-aryl oxazolidin-2-ones involves the reaction of N-aryl carbamates with enantiopure epichlorohydrin. researchgate.netarkat-usa.org This approach is particularly valuable as it avoids the handling of potentially hazardous aryl isocyanates. orgsyn.org The required N-aryl carbamates are readily prepared from the corresponding anilines and chloroformate esters. arkat-usa.org

The core reaction involves the deprotonation of the N-aryl carbamate using a base, followed by N-alkylation with epichlorohydrin. The resulting intermediate then undergoes an intramolecular cyclization to form the oxazolidin-2-one ring. arkat-usa.orgorgsyn.org Lithium hydroxide (B78521) (LiOH) in dimethylformamide (DMF) at room temperature has been identified as an effective system for this transformation, providing good yields of the desired chiral oxazolidinones. arkat-usa.org The use of a lithium counter-ion is considered essential for achieving high regiochemical control and allowing the cyclization to proceed under mild conditions. orgsyn.org

This methodology has been successfully applied to synthesize a variety of biologically active compounds, demonstrating its broad applicability. arkat-usa.org

Table 4: Optimization of N-Aryl-Oxazolidinone Synthesis

Carbamate Substrate Epichlorohydrin Base Solvent Result
Ethyl 4-bromo-3-fluorophenylcarbamate (R)-epichlorohydrin LiOH DMF Good yield of oxazolidinone 5a arkat-usa.org
Ethyl 4-bromo-3-fluorophenylcarbamate (R)-epichlorohydrin NaH THF Lower yield arkat-usa.org
Ethyl 4-bromo-3-fluorophenylcarbamate (R)-epichlorohydrin K₂CO₃ Acetone No reaction arkat-usa.org

Data compiled from optimization studies. arkat-usa.orgorgsyn.org

Halo-induced cyclization, or halocyclization, is a powerful strategy for the synthesis of heterocyclic compounds. In the context of oxazolidinones, this method involves the reaction of an unsaturated carbamate with a halogen source. The electrophilic halogen induces a cyclization cascade, resulting in the formation of a halogenated oxazolidinone derivative.

Specifically, iodocyclocarbamation has been used to synthesize functionalized 5-(iodomethyl)oxazolidin-2-one products. acs.org This reaction typically involves treating an allylic carbamate with an iodine source, such as iodine (I₂), in the presence of a base. The reaction proceeds via the electrophilic addition of iodine to the double bond, followed by the intramolecular nucleophilic attack of the carbamate nitrogen atom to form the five-membered ring. This method provides a direct route to 5-halomethyl-substituted oxazolidinones, which are valuable intermediates for further functionalization.

In the pursuit of green and sustainable chemistry, microwave-assisted organic synthesis (MAOS) has become a valuable tool. oatext.com These methods often lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. oatext.comcem.com Many microwave-assisted reactions can be performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.netmdpi.com

The synthesis of oxazolidinone scaffolds can be efficiently achieved using this technology. For example, the condensation of aromatic aldehydes and other suitable starting materials can be performed under microwave irradiation without any solvent, often using a solid support or a catalytic amount of a reagent. oatext.comresearchgate.net This approach has been used for the rapid synthesis of various heterocyclic compounds, including α,β-unsaturated compounds that can be precursors to or analogues of oxazolidinone building blocks. oatext.com The key advantages are the speed, efficiency, and eco-friendly nature of the protocols. cem.com For instance, a solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl (B131873) ether with azoles has been described, highlighting the potential for rapid synthesis of related heterocyclic structures. mdpi.com

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Reference
N-acylation 2-6 hours, lower yields 2 minutes, 82-93% yield cem.com
Chalcone Synthesis Longer reaction times < 2 minutes, 79-95% yield researchgate.net

Stereochemical Considerations and Potential Chiral Applications

Intrinsic Chirality and Stereoisomeric Forms of 5-Methyl-3-phenyloxazolidin-2-one

The structure of this compound possesses a stereocenter at the C5 position of the oxazolidinone ring, where the methyl group is attached. nih.gov This single chiral center means the compound can exist as a pair of enantiomers: (R)-5-Methyl-3-phenyloxazolidin-2-one and (S)-5-Methyl-3-phenyloxazolidin-2-one. These molecules are non-superimposable mirror images of each other.

The introduction of an additional substituent on the heterocyclic ring creates a second stereocenter, giving rise to diastereomers. For instance, the related compound 4-Methyl-5-phenyloxazolidin-2-one has chiral centers at both the C4 and C5 positions. cymitquimica.com This results in four possible stereoisomers: (4R,5S), (4S,5R), (4R,5R), and (4S,5S). cymitquimica.combldpharm.com The (4R,5S) and (4S,5R) forms are one pair of enantiomers, while the (4R,5R) and (4S,5S) forms are another. The relationship between, for example, the (4R,5S) and (4R,5R) isomers is diastereomeric. These stereoisomers, being different compounds, possess distinct physical properties and biological activities. cymitquimica.com

Stereoisomeric FormRelationshipKey Structural Feature
(R)-5-Methyl-3-phenyloxazolidin-2-one Enantiomer of (S)-formChiral center at C5.
(S)-5-Methyl-3-phenyloxazolidin-2-one Enantiomer of (R)-formChiral center at C5.
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-one Diastereomer of (4R,5R) and (4S,5S) formsChiral centers at C4 and C5. cymitquimica.com
(4S,5R)-4-Methyl-5-phenyloxazolidin-2-one Enantiomer of (4R,5S) formChiral centers at C4 and C5. kaimosi.com

Investigation of Stereoselective Synthetic Pathways for this compound Derivatives

The synthesis of enantiomerically pure oxazolidinone derivatives is critical for their application in asymmetric synthesis. Several stereoselective strategies have been developed for analogous compounds, which could conceptually be applied to derivatives of this compound.

Use of Chiral Precursors: A common and efficient approach is to synthesize oxazolidinones from readily available chiral starting materials, such as amino acids. kaimosi.com For example, a range of 4,5-disubstituted oxazolidin-2-ones can be accessed through an asymmetric aldol (B89426) reaction followed by a modified Curtius protocol, which involves an intramolecular ring closure. kaimosi.com Similarly, (R)-phenylglycine serves as a precursor for the synthesis of (R)-5,5-dimethyl-4-phenyloxazolidin-2-one. researchgate.net

Enzymatic Kinetic Resolution: Lipase-catalyzed reactions can achieve high enantioselectivity. A cascade kinetic resolution protocol using Candida antarctica lipase (B570770) B has been successfully employed for the synthesis of 3-phenyloxazolidin-2-one derivatives with up to 95% enantiomeric excess (ee). researchgate.netresearchgate.net This method relies on the enzyme's ability to selectively catalyze sequential O- and N-alkoxycarbonylation processes on one enantiomer, allowing for the separation of the stereoisomers. researchgate.net

Catalytic Asymmetric Synthesis: Modern catalytic methods can install chirality during the formation of the derivative itself. For instance, palladium-catalyzed carbon-nitrogen bond formation has been used to prepare a library of chiral 2-amido-1,3-dienes from various chiral oxazolidinones, achieving moderate to excellent yields. acs.org These chiral diene derivatives can then be used in subsequent stereoselective reactions. acs.org

Synthetic StrategyDescriptionExample Application (Analogous Systems)
From Chiral Pool Utilizes enantiopure starting materials like amino acids to construct the oxazolidinone ring.Synthesis of (R)-5,5-dimethyl-4-phenyloxazolidin-2-one from (R)-phenylglycine. researchgate.net
Enzymatic Resolution Employs enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for separation.Lipase-catalyzed cascade kinetic resolution to produce 3-phenyloxazolidin-2-one derivatives with high ee. researchgate.netresearchgate.net
Asymmetric Catalysis Uses a chiral catalyst to create a chiral product from an achiral or racemic substrate.Pd-catalyzed synthesis of chiral 2-amido-1,3-dienes from chiral oxazolidinones. acs.org

Conceptual Role as a Chiral Auxiliary within the Oxazolidinone Class, and Potential for this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. thieme-connect.comblogspot.com The oxazolidinone framework, most famously represented by Evans auxiliaries, is a cornerstone of this strategy. blogspot.comwilliams.edu While direct applications of this compound as a chiral auxiliary are not extensively documented, its potential can be understood by examining the well-established principles of its analogs.

The general mechanism involves acylating the nitrogen of the oxazolidinone auxiliary. Deprotonation of an α-proton on the acyl group with a strong base generates a rigid, chelated Z-enolate. blogspot.comacs.org The steric bulk of the substituent at the C4 position (e.g., benzyl (B1604629) or isopropyl in classic Evans auxiliaries) effectively shields one face of the planar enolate. williams.edu This forces an incoming electrophile to approach from the less sterically hindered face, resulting in a highly diastereoselective bond formation. williams.eduacs.org After the reaction, the auxiliary can be cleaved and potentially recycled. acs.org

For this compound, the methyl group at C5 and the phenyl group at N3 would dictate the conformational bias and facial shielding. The effectiveness of the auxiliary would depend on the degree of steric hindrance these groups provide to influence the trajectory of incoming reagents.

The power of oxazolidinone auxiliaries is demonstrated in a wide array of asymmetric transformations that yield products with high diastereoselectivity.

Alkylation Reactions: In a typical sequence, an N-acyl oxazolidinone is deprotonated at low temperatures to form a sodium enolate, which is then alkylated. The reaction of an N-propionyl oxazolidinone with allyl iodide can proceed with a diastereomeric ratio of 98:2, demonstrating excellent asymmetric induction. williams.eduacs.org

Aldol Reactions: The Evans asymmetric aldol reaction is a benchmark for stereocontrol. blogspot.com The formation of a Z-enolate using a boron Lewis acid, followed by reaction with an aldehyde, is controlled by the chiral auxiliary to give the syn-aldol product with high diastereoselectivity. blogspot.com

Michael Additions: Chiral oxazolidinones have been used to direct asymmetric 1,4-Michael additions. For example, the conjugate addition of a cyclohexyl Grignard reagent to an N-cinnamoyl derivative of (4R)-4-phenyl-oxazolidin-2-one is a key step in the stereoselective synthesis of certain amino acids. researchgate.net

Diels-Alder Reactions: Oxazolidinone and oxazolidinethione auxiliaries attached to a diene can effectively control the facial selectivity of [4+2] cycloaddition reactions. N-dienyl-(R)-4-phenyloxazolidin-2-thione, a close analog, reacts with various dienophiles to furnish the corresponding cycloadducts as single stereoisomers. researchgate.net

Reaction TypeChiral Auxiliary (Analogous System)Key Finding
Alkylation 4-Benzyl-2-oxazolidinoneAlkylation of the N-propionyl derivative with allyl iodide gives a 98:2 diastereomeric ratio. williams.eduacs.org
Aldol Reaction Generic Evans AuxiliaryFormation of a Z-enolate leads to highly selective formation of the syn-aldol adduct. blogspot.com
Michael Addition (4R)-4-phenyl-oxazolidin-2-oneControls the stereochemistry of conjugate addition in the synthesis of constrained phenylalanine analogues. researchgate.net
Diels-Alder (R)-4-phenyloxazolidin-2-thioneFunctions as an effective chiral auxiliary for the cycloaddition of a 1-aminodiene, yielding single stereoisomers. researchgate.net

The primary function of a chiral auxiliary is to enable diastereoselective control over the creation of new stereocenters. Because the substrate is temporarily converted into a diastereomeric mixture (by attachment of the auxiliary), the subsequent reaction creates products that are diastereomers. williams.edu Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by standard laboratory techniques like column chromatography or crystallization. williams.eduacs.org

A classic synthetic sequence illustrates this principle perfectly:

Acylation: The chiral auxiliary is acylated with a prochiral carboxylic acid derivative. acs.org

Diastereoselective Reaction: A new stereocenter is introduced via a reaction such as alkylation or an aldol condensation. The auxiliary's steric influence ensures one diastereomer is formed preferentially. blogspot.comacs.org

Purification: The major diastereomer is isolated from the minor one using chromatography. acs.org

Cleavage: The auxiliary is hydrolytically removed, yielding the desired product in high enantiomeric purity and regenerating the auxiliary for potential reuse. acs.org

This multi-step process provides a reliable and predictable method for controlling absolute stereochemistry, a key advantage that has made chiral auxiliary-based methods a practical and frequently chosen strategy in complex molecule synthesis. williams.edu

Chemical Reactivity and Derivatization Pathways of 5 Methyl 3 Phenyloxazolidin 2 One

Reactions at the Oxazolidinone Ring System (Based on Derivatives)

The oxazolidinone ring is a robust heterocyclic system, but it can undergo specific reactions at its constituent atoms, particularly the carbonyl group and through ring-opening mechanisms. These reactions are crucial for modifying the core structure or for cleaving the ring to yield valuable synthons.

One key transformation is the hydrolytic or nucleophilic cleavage of the oxazolidinone ring. This process typically occurs under basic or acidic conditions, leading to the formation of N-phenyl-alaninol. This ring-opening is a fundamental reaction of the oxazolidinone class, providing access to chiral β-amino alcohols, which are valuable building blocks in organic synthesis. rsc.orgpitt.edu For instance, the transformation of 2-oxazolidinones to free β-amino alcohols is considered a convenient and common synthetic step. rsc.org

Furthermore, the carbonyl group of the oxazolidinone can be manipulated. A notable, analogous transformation involves the conversion of an oxazolidinone to its corresponding thione. For example, (R)-3-benzyl-4-phenyloxazolidin-2-thione can be converted to the corresponding (R)-3-benzyl-4-phenyloxazolidin-2-one in a process described as a formal oxidation, achieved by treating its S-ethyl-thionium triflate intermediate with lithium hydroxide (B78521) monohydrate. clockss.org This suggests the reverse reaction, thionation of 5-methyl-3-phenyloxazolidin-2-one using reagents like Lawesson's reagent, is a feasible pathway to introduce a thiocarbonyl group, thereby accessing a different class of related heterocycles. clockss.org

Table 1: Selected Reactions at the Oxazolidinone Ring (Based on Analogous Systems)

Reaction Type Reagents & Conditions Product Type Reference
Ring Opening Acid or Base Hydrolysis β-Amino Alcohol pitt.edu
Formal Oxidation 1. Ethyl triflate 2. LiOH·H₂O, MeCN, 60 °C Oxazolidin-2-one (from thione) clockss.org

Functionalization of the Phenyl Substituent (Analogous to N-Aryloxazolidinones)

The N-phenyl group of this compound can be chemically modified, a common strategy for tuning the properties of N-aryloxazolidinones. The oxazolidinone moiety acts as a directing group, influencing the regioselectivity of these transformations.

A significant advancement in this area is the direct C-H functionalization of the phenyl ring. For example, ruthenium-catalyzed ortho-C-H alkenylation has been reported for a range of N-aryloxazolidinone scaffolds. researchgate.net This method allows for the selective introduction of alkenyl groups at the position ortho to the nitrogen atom, producing highly decorated oxazolidinone structures with high efficiency and selectivity. researchgate.net The reaction is tolerant of various functional groups and represents a modern, atom-economical approach to derivatization.

While modern C-H activation methods are prevalent, classical electrophilic aromatic substitution reactions are also applicable. The N-acylamido group of the oxazolidinone is an ortho-, para-directing group, activating the phenyl ring towards electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed, introducing functional handles onto the aromatic ring for further elaboration, a foundational concept in the synthesis of complex N-aryloxazolidinones.

Table 2: Representative Functionalization of the N-Aryl Group in Oxazolidinones

Reaction Type Catalyst/Reagents Position of Functionalization Product Example Reference
C-H Alkenylation Ru(II) catalyst, 2-MeTHF ortho ortho-alkenylated N-aryloxazolidinone researchgate.net
N-Arylation (Ullmann) CuI / N,N-Dimethylglycine, DMF, 120 °C - N-Arylated Oxazolidinone researchgate.net

General Transformations to Other Organic Scaffolds (Based on Oxazolidinone Class Reactivity)

The oxazolidinone scaffold, particularly when chiral, is widely employed as a precursor to other important classes of organic molecules. These transformations often involve the cleavage or complete removal of the heterocyclic ring.

A primary application of chiral oxazolidinones is their use as "chiral auxiliaries" in asymmetric synthesis. rsc.org In this context, an acyl group is attached to the nitrogen atom, and the stereodirecting influence of the chiral oxazolidinone (e.g., derived from norephedrine) guides subsequent reactions, such as alkylations, on the acyl chain. up.ac.zachemicalbook.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered, yielding an enantioenriched carboxylic acid derivative.

The ring can also be transformed into other heterocyclic systems. As an example, activated (R)-3-benzyl-4-phenyloxazolidin-2-thione can be chemoselectively converted into the corresponding thiazolidin-2-one or thiazolidin-2-thione while preserving the stereochemistry at the C4 position. clockss.org This demonstrates that the core N-C-C-O skeleton can be rearranged to an N-C-C-S skeleton.

Finally, the N-phenyl group can be selectively removed. A chemoselective debenzylation method using an anisole-methanesulfonic acid system has been developed for N-1-phenylethyl-2-oxazolidinones. researchgate.netclockss.org This reaction specifically cleaves the N-benzylic bond while leaving other benzylic positions on the oxazolidinone ring intact, providing a route to N-unsubstituted oxazolidinones. clockss.org

Table 3: Key Transformations of the Oxazolidinone Scaffold

Transformation Key Reagents/Process Resulting Scaffold/Product Reference
Chiral Auxiliary Cleavage LiOH, H₂O₂ Chiral Carboxylic Acid Derivative chemicalbook.com
Conversion to β-Amino Alcohol Reductive Ring Opening Chiral β-Amino Alcohol rsc.orgpitt.edu
Conversion to Urea/Carbamate (B1207046) PPh₃, CO₂, Amine/Alcohol 1-[(2-oxooxazolidin-5-yl)methyl]urea or carbamate niscpr.res.in
Heterocycle Interconversion 1. Activation (EtOTf) 2. LiI or Lawesson's Reagent Thiazolidin-2-one or Thiazolidin-2-thione clockss.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Methyl-3-phenyloxazolidin-2-one. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

For (R)-5-methyl-3-phenyloxazolidin-2-one, the ¹H NMR spectrum (500 MHz, CDCl₃) shows characteristic signals for the aromatic and aliphatic protons. The phenyl group protons appear as a multiplet in the range of δ 7.448 ppm. The methine proton (CH) of the oxazolidinone ring is observed as a multiplet at approximately δ 4.79 ppm. The diastereotopic protons of the methylene (B1212753) group (CH₂) resonate as a triplet at δ 4.08 ppm and a triplet at δ 3.59 ppm. The methyl group (CH₃) protons appear as a doublet at δ 1.53 ppm. rsc.org

The ¹³C NMR spectrum (125.8 MHz, CDCl₃) of (R)-5-methyl-3-phenyloxazolidin-2-one displays distinct resonances for each carbon atom. The carbonyl carbon (C=O) of the oxazolidinone ring is typically found at δ 154.9 ppm. The aromatic carbons of the phenyl group show signals at δ 137.8 (quaternary), δ 132.2 (two carbons), and δ 119.9 (two carbons), with the carbon attached to the nitrogen at δ 116.9 ppm. The chiral carbon of the oxazolidinone ring (CH) resonates at δ 69.8 ppm, while the methylene carbon (CH₂) appears at δ 52.0 ppm. The methyl group carbon (CH₃) gives a signal at δ 20.9 ppm. rsc.org

Derivatives of this compound also exhibit predictable NMR spectra. For example, in (4S,5R)-4-methyl-5-phenyloxazolidin-2-one, the ¹H NMR (500 MHz, CDCl₃) shows the phenyl protons between δ 7.27-7.40 ppm, the proton at the 5-position as a doublet at δ 5.70 ppm, the proton at the 4-position as a multiplet between δ 4.18-4.24 ppm, and the methyl protons as a doublet at δ 0.80 ppm. mdpi.com The corresponding ¹³C NMR (125 MHz, CDCl₃) shows the carbonyl carbon at δ 159.8 ppm, the phenyl carbons at δ 134.9, 128.4, 128.3, and 125.8 ppm, the C5 carbon at δ 80.9 ppm, the C4 carbon at δ 52.3 ppm, and the methyl carbon at δ 17.4 ppm. mdpi.com

Table 1: ¹H NMR Data for (R)-5-Methyl-3-phenyloxazolidin-2-one rsc.org

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.448 m 4H ArH
4.79 m 1H CH
4.08 t 1H CH₂
3.59 t 1H CH₂

Table 2: ¹³C NMR Data for (R)-5-Methyl-3-phenyloxazolidin-2-one rsc.org

Chemical Shift (δ) ppm Assignment
154.9 C=O
137.8 ArC
132.2 2 x ArCH
119.9 2 x ArCH
116.9 ArC
69.8 CH
52.0 CH₂

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (oxazolidinone) ring. This peak typically appears in the range of 1700-1780 cm⁻¹. For instance, in a derivative, (+)-(4R,5S)-4-Methyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one, the carbonyl peaks are observed at 1774 cm⁻¹ and 1701 cm⁻¹. researchgate.net Another derivative, (4R,5S)-4-methyl-3-octanoyl-5-phenyloxazolidin-2-one, shows a strong C=O stretch as well. mdpi.com The exact position of this band can be influenced by the substituents on the ring. In addition to the carbonyl stretch, the IR spectrum will also show characteristic absorptions for C-H, C-N, and C-O bonds, as well as aromatic C-H and C=C vibrations from the phenyl group. researchgate.netmdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Wavenumber (cm⁻¹) Reference
Carbonyl (C=O) 1774, 1701 researchgate.net
Carbonyl (C=O) ~1735 mdpi.com
Aromatic C-H ~3000-3100 General
Aliphatic C-H ~2850-3000 General

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's molecular weight. For this compound, the calculated molecular weight is 177.20 g/mol . nih.gov Electron ionization (EI) mass spectrometry of a related isomer, 4,6-dimethyl-3-phenyl-1,3-oxazinan-2-one, shows fragmentation that can be informative for structural elucidation. rsc.org

High-Resolution Mass Spectrometry (HRMS) offers a more precise determination of the molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy. For example, the HRMS data for (+)-(4R,5S)-4-Methyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one found the MH⁺ ion at m/z 310.1460, which is very close to the calculated value of 310.1443 for C₁₉H₂₀NO₃. researchgate.net Similarly, for a derivative, (4S,5R)-4-methyl-5-phenyloxazolidin-2-one, the high-resolution mass spectrum (Q-TOF) showed an m/z of 178.0874 for the [M + H]⁺ ion, which corresponds to the required value of 178.0868 for C₁₀H₁₂NO₂. mdpi.com

X-ray Crystallography for Detailed Molecular Architecture and Stereochemical Assignment

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers, particularly for crystalline derivatives and analogues of this compound.

For instance, the crystal structure of (+)-(4R,5S)-4-Methyl-3-[2(R)-phenoxypropionyl]-5-phenyloxazolidin-2-one, a derivative, was determined to be orthorhombic with the space group P 21 21 21. iucr.org The analysis confirmed the anti-orientation of the two carbonyl groups and the two methyl groups. iucr.org In another example, the structure of (+)-(4R,5S)-4-Methyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one was solved, revealing a monoclinic crystal system with space group P21. researchgate.net This analysis confirmed the anti-orientation of the carbonyl groups and the methyl groups. researchgate.net The absolute configuration of these chiral molecules is often assigned based on the known configuration of a starting material or through the analysis of anomalous scattering effects if a heavy atom is present. iucr.orgresearchgate.net The five-membered oxazolidinone ring in these structures typically adopts an envelope conformation. iucr.org

Chromatographic Methods for Purity and Stereoisomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a key method for determining the enantiomeric excess (ee) of the compound and its derivatives. For instance, the enantiomeric excess of (R)-5-methyl-3-phenyloxazolidin-2-one can be measured using an Agilent 1200 series HPLC equipped with a Daicel CHIRALCEL OD-H column. rsc.org

Gas chromatography (GC) can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components. rsc.org Flash column chromatography is a standard method for the purification of this compound and its derivatives after synthesis. rsc.org The choice of eluent, such as a mixture of n-hexane and ethyl acetate, is crucial for achieving good separation. rsc.org

Advanced Applications in Contemporary Organic Synthesis

Building Block for Complex Organic Molecule Synthesis

5-Methyl-3-phenyloxazolidin-2-one serves as a cornerstone in the asymmetric synthesis of complex organic molecules, primarily through its N-acylated derivatives. These derivatives act as chiral templates, directing the stereochemical outcome of subsequent reactions with high predictability and efficiency. The steric hindrance provided by the phenyl and methyl groups on the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, leading to highly diastereoselective transformations.

One of the most powerful applications of this chiral auxiliary is in diastereoselective alkylation reactions. The enolate generated from an N-acyl-5-methyl-3-phenyloxazolidin-2-one reacts with electrophiles, such as alkyl halides, with a high degree of stereocontrol. This method has been successfully employed in the synthesis of a variety of chiral building blocks. For instance, the diastereoselective methylation of (4S,5R)-4-methyl-3-octanoyl-5-phenyloxazolidin-2-one is a key step in the synthesis of the contact pheromone of the western flower thrips, Frankliniella occidentalis. nih.gov

The utility of this compound extends to the synthesis of complex natural products and their analogues. Although specific examples detailing the total synthesis of a complex natural product using this exact auxiliary are not extensively documented in readily available literature, the principles of its application are well-established through the use of closely related Evans auxiliaries. researchgate.netresearchgate.net The predictable stereocontrol it offers makes it an invaluable tool for constructing key stereocenters within larger, more complex molecular architectures.

Precursor for Chiral Amines and Related N-Containing Compounds

A significant advantage of using this compound as a chiral auxiliary is the straightforward cleavage of the N-acyl bond, which liberates the chiral product and allows for the recovery of the auxiliary. This process makes it a precursor for a wide range of valuable chiral nitrogen-containing compounds, most notably chiral amines and their derivatives.

The cleavage of the N-acyl bond can be achieved through various methods, including hydrolysis and reductive cleavage. researchgate.netclockss.org Hydrolysis, typically under basic or acidic conditions, yields the corresponding chiral carboxylic acid. More importantly for the synthesis of nitrogenous compounds, reductive cleavage of the N-acyl group provides access to chiral alcohols. These alcohols can then be further transformed into chiral amines through standard functional group interconversions.

A more direct route to chiral amines involves the reductive cleavage of the entire oxazolidinone ring system from its N-acylated derivative. For example, treatment of an N-acylated oxazolidinone with a reducing agent like lithium aluminum hydride (LiAlH₄) can yield the corresponding chiral primary alcohol, which can be subsequently converted to an amine. nih.gov Furthermore, specialized methods allow for the direct conversion of the N-acyl group to an aldehyde, which can then undergo reductive amination to furnish chiral amines. The ability to predictably generate chiral amines makes this compound a valuable tool in the synthesis of ligands, catalysts, and biologically active molecules where the stereochemistry of the amine is crucial for its function. kaimosi.com

Role in the Synthesis of Pharmaceutically Relevant Scaffolds

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic Linezolid. rjptonline.orgderpharmachemica.comgoogle.comrsc.org While the direct synthesis of Linezolid may not exclusively employ this compound, the underlying principles of its chemistry are central to the synthesis of a vast array of its analogues and other pharmaceutically relevant compounds. rjptonline.orgijpsdronline.comresearchgate.net The versatility of the oxazolidinone template allows for the introduction of diverse substituents at various positions, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

The synthesis of analogues of the natural product (-)-Cytoxazone, a cytokine modulator, also highlights the importance of the oxazolidinone core. kaimosi.commdpi.com Methodologies developed for the synthesis of such 4,5-disubstituted oxazolidin-2-ones are directly applicable to derivatives of this compound, allowing for the creation of novel compounds with potential therapeutic applications. kaimosi.com

The ability to perform stereoselective reactions on the N-acyl chain of this compound is particularly valuable in drug discovery. For instance, the synthesis of β-amino acids, which are important components of many peptidomimetics and other bioactive molecules, can be achieved with high stereocontrol using this chiral auxiliary. researchgate.net The general synthetic strategies involving this auxiliary provide a reliable platform for constructing key chiral fragments that are later incorporated into larger, more complex drug candidates.

Potential Applications in Agrochemical Development

The structural motifs found in successful pharmaceuticals often find parallel applications in the agrochemical industry. The oxazolidinone core is no exception, with several derivatives demonstrating potent fungicidal and insecticidal activities. researchgate.net Patents have been filed for fungicidal oxazolidinones that share structural similarities with this compound, particularly with substitutions at the 5-position. google.com

For example, compounds such as 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2-thioxo-4-oxazolidinone have shown significant fungicidal activity. google.com While this is a thioxo-analogue, the underlying synthetic strategies and the importance of the stereocenter at the 5-position are directly relevant. The development of new agrochemicals often relies on the modification of existing active scaffolds to improve efficacy, broaden the spectrum of activity, or overcome resistance. The chiral nature of this compound makes it an attractive starting point for the synthesis of enantiomerically pure agrochemicals, which can lead to products with improved safety profiles and reduced environmental impact.

Furthermore, research into insecticidal compounds has also explored oxazolidinone derivatives. The synthesis and biological evaluation of various oxazolidinone-based compounds have demonstrated their potential to control insect pests. researchgate.net The modular nature of the synthesis, allowing for the introduction of diverse functional groups, makes this compound a valuable scaffold for the discovery of new and effective crop protection agents.

Future Research Trajectories and Methodological Innovations

The oxazolidinone scaffold, a cornerstone in synthetic and medicinal chemistry, continues to evolve. For the specific compound 5-Methyl-3-phenyloxazolidin-2-one, future research is poised to unlock new efficiencies, applications, and a deeper understanding of its chemical behavior. Key areas of investigation include the development of sustainable synthetic methods, broadening its role in chiral synthesis, leveraging computational tools to predict its reactivity, and exploring derivatization to create novel chemical entities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Methyl-3-phenyloxazolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclization of β-amino alcohols with carbonyl sources. For example, (R)-5-Methyl-3-phenyloxazolidin-2-one is prepared by reacting (R)-β-amino alcohols with phosgene equivalents. Reaction optimization includes controlling temperature (e.g., reflux in CH₂Cl₂) and using catalysts like triethylamine. Purification via silica gel chromatography (eluent: CH₂Cl₂) yields high-purity product . Alternative routes involve aziridine/CO₂ coupling under mild conditions, though this method is less documented for the target compound .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assignments focus on oxazolidinone ring protons (e.g., OCH at δ ~5.0 ppm, NCH₂ at δ ~4.3 ppm) and aromatic protons (δ 7.2–7.6 ppm). Methyl groups appear as singlets (δ ~1.6 ppm) .
  • IR Spectroscopy : Key peaks include C=O stretch (~1750 cm⁻¹) and C-N vibrations (~1445 cm⁻¹) .
  • Melting Point : Reported ranges (e.g., 91–93°C) validate purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry. SHELX programs (e.g., SHELXL) refine structures by analyzing intensity data and electron density maps. For fluorinated analogs, SHELXTL (Bruker AXS version) handles high-resolution or twinned data .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, and what challenges arise in chiral separation?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers. Mobile phases like hexane/isopropanol (90:10) at 1 mL/min are optimized for resolution. Challenges include column selection, solvent compatibility, and baseline drift. Confirmation via [α]D measurements (e.g., +13.7° in CHCl₃) ensures optical activity .

Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl group (C=O) is electrophilic, while the oxazolidinone nitrogen may act as a weak base. Experimental validation via kinetic studies (e.g., reaction with Grignard reagents) aligns with computational predictions .

Q. How do researchers resolve contradictions in reported physical properties (e.g., melting points, spectral shifts) across studies?

  • Methodological Answer : Discrepancies arise from impurities or polymorphic forms. Strategies include:

  • Reproducing Synthesis : Verify protocols (e.g., recrystallization solvents like ethanol vs. ether) .
  • Cross-Validation : Compare NMR data with databases (e.g., SDBS) and replicate SC-XRD for structural confirmation .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs affecting melting points .

Q. What bioactivity evaluation strategies are used for this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • In Vitro Assays : Antimicrobial activity tested via MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria.
  • SAR Studies : Modifying substituents (e.g., fluorophenyl vs. methyl groups) and evaluating cytotoxicity (e.g., MTT assay on cancer cell lines) .
  • Enzyme Inhibition : Docking studies (e.g., AutoDock Vina) target enzymes like cyclooxygenase-2 (COX-2) to rationalize anti-inflammatory activity .

Tables for Key Data

Property Reported Value Method Reference
Melting Point91–93°CDSC
Specific Rotation ([α]D)+13.7° (c 0.875, CHCl₃)Polarimetry
¹H NMR (OCH)δ 5.0 ppm500 MHz, CDCl₃
IR C=O Stretch~1750 cm⁻¹ATR-FTIR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.